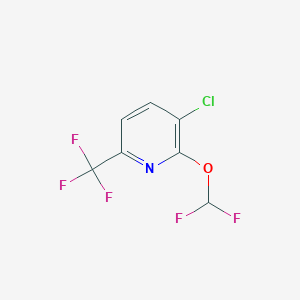

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWKAVAPPXNFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoromethyl Group

Trifluoromethylation of pyridine derivatives is typically achieved via:

- Photocatalytic trifluoromethylation using trifluoroiodomethane or trifluoromethanesulfonyl chloride under visible light catalysis with iridium or ruthenium complexes, as demonstrated in the synthesis of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole (a structurally related heterocycle).

| Reagents | Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroiodomethane | Ir(ppy)3 (0.01-0.1 eq) | Acetonitrile | Room temp, LED white light | ~88 | Nitrogen atmosphere, visible light catalysis |

This method can be adapted to pyridine systems for trifluoromethylation at desired positions.

Installation of the Difluoromethoxy Group

Difluoromethoxy substitution on aromatic or heteroaromatic rings is less common but can be achieved by nucleophilic substitution of halogenated intermediates with difluoromethanol or difluoromethoxide sources under basic catalysis.

- For example, 5-halo-1-methylpyrazoles reacted with difluoromethanol in the presence of bases such as sodium hydroxide, potassium carbonate, triethylamine, or pyridine to yield difluoromethoxy derivatives.

| Reagents | Base | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5-Halo-1-methylpyrazole | NaOH, K2CO3, Et3N, Pyridine | Not specified | Mild heating | Not specified | Nucleophilic substitution |

This approach can be translated to pyridine derivatives bearing suitable leaving groups (e.g., halogens) at position 2 for substitution with difluoromethoxy.

Selective Chlorination at Position 3

Selective chlorination of pyridines can be achieved by:

- Using chlorinating agents such as N-chlorosuccinimide or direct halogenation under controlled conditions,

- Starting from 2,3-bis-chloro-5-trifluoromethylpyridine intermediates and selectively modifying other positions.

For example, 3-chloro-2-cyano-5-trifluoromethylpyridine was prepared by:

- Dissolving 2,3-bis-chloro-5-trifluoromethylpyridine in acetone,

- Adding an activator like 4-dimethylaminopyridine,

- Heating under reflux followed by cyanide substitution.

This illustrates that halogenation at position 3 can be controlled and used as a handle for further functionalization.

Representative Detailed Preparation Methodology

Based on the above strategies, a plausible preparation route for This compound may involve the following steps:

Data Summary Table of Key Parameters from Related Syntheses

Research Findings and Notes

- The trifluoromethylation step benefits from visible-light photocatalysis, providing high yields and mild conditions, avoiding harsh reagents.

- Difluoromethoxy group introduction requires a suitable leaving group (typically halogen) and basic conditions; the choice of base influences yield and purity.

- Chlorination at specific pyridine positions is feasible with controlled stoichiometry and choice of activators, enabling selective substitution.

- Solvent choice is critical for reaction efficiency and environmental impact; acetone, acetonitrile, and dichloromethane are commonly used but with considerations for toxicity and recyclability.

- Industrially scalable methods for related trifluoromethyl and difluoromethoxy pyridine derivatives have been reported with yields typically above 85%, indicating practical feasibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CClFNO

- Molecular Weight : 247.55 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with chlorine, difluoromethoxy, and trifluoromethyl groups, which contribute to its distinct physicochemical properties.

Chemistry

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and oxidation processes. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies indicate that similar fluorinated compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development. Its structural features may enhance bioavailability and metabolic stability, making it a candidate for further investigation in therapeutic applications.

Industry

In industrial applications, this compound is used in the production of:

- Agrochemicals : Its effectiveness as a pesticide or herbicide is being explored due to its ability to interact with biological targets in pests.

- Specialty Chemicals : It finds use in the synthesis of dyes and other specialty chemicals, leveraging its unique chemical characteristics.

Research has highlighted several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial and fungal strains. |

| Anticancer | Inhibition of growth in cancer cell lines (e.g., breast, colon). |

| Enzyme Inhibition | Possible modulation of key enzymes involved in metabolic pathways. |

SARS-CoV-2 Inhibition

Emerging studies suggest that certain fluorinated compounds may inhibit SARS-CoV-2 replication, providing a potential avenue for therapeutic exploration against COVID-19.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Pyridinyl Substituents

3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS: 1214356-58-7) and 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine (CAS: 1214366-95-6) are closely related compounds. Both share the same molecular formula (C₁₁H₆ClF₃N₂ ) and weight (258.63 g/mol ) but replace the difluoromethoxy group with pyridin-3-yl or pyridin-4-yl substituents .

- Physical Properties: Predicted boiling points (~292°C) and densities (~1.385 g/cm³) are higher than the target compound, likely due to increased molecular symmetry .

Substituted Pyridines with Varying Halogenation

- The dihedral angle (59.8°) between its aromatic rings suggests steric hindrance, stabilizing the crystal lattice via weak C–H···π interactions . Comparison: The methyl group enhances hydrophobicity, while the fluorine atom may alter reactivity in substitution reactions compared to the target compound’s chlorine and trifluoromethyl groups .

- The amine group at position 3 increases nucleophilic reactivity, contrasting with the target compound’s lack of a reactive amine .

Substituent Position and Bioactivity

Stability and Reactivity

- Fluorine atoms in the trifluoromethyl group increase resistance to metabolic degradation, a trait shared with 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1011371-04-2) .

Biological Activity

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1214332-87-2) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 247.55 g/mol

- Boiling Point : Not specified

- InChI Key : WCWKAVAPPXNFIU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its potential as an inhibitor in different biological pathways.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, a study on fluorinated pyridines demonstrated that certain derivatives could inhibit the growth of breast, colon, and lung cancer cells. Although specific data on the compound is limited, the structural similarities suggest potential for similar biological effects .

The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes or receptors involved in cellular proliferation and survival. The presence of trifluoromethyl and difluoromethoxy groups is likely to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and activity .

Case Studies and Research Findings

- Anticancer Studies :

- SARS-CoV-2 Inhibition :

Data Table: Summary of Biological Activities

Q & A

Q. Solutions :

- Use reverse-phase HPLC with acetonitrile/water gradients.

- Purify under inert atmospheres (N₂/Ar) to prevent moisture-induced decomposition .

What strategies mitigate decomposition during storage?

Q. Advanced

- Storage conditions : –20°C in amber vials under argon.

- Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture.

- Periodic analysis : Monitor purity via ¹⁹F NMR to detect hydrolysis (e.g., formation of COOH or OH byproducts) .

What are the key reactivity patterns of this compound?

Q. Basic

- Nucleophilic substitution : Chloro group reacts with amines, thiols, or alkoxides.

- Oxidation : Difluoromethoxy group can oxidize to carbonyl derivatives under strong conditions (e.g., KMnO₄) .

- Inertness of CF₃ : Requires harsh conditions (e.g., radical initiators) for modification.

How can electronic effects of substituents be studied to predict reaction pathways?

Q. Advanced

- Computational modeling : DFT calculations (e.g., HOMO-LUMO analysis) to map electron density and predict sites for electrophilic/nucleophilic attack.

- Experimental validation : Compare reaction rates at different positions using kinetic isotope effects or Hammett plots .

What are potential research applications of this compound?

Q. Basic

- Pharmaceuticals : Fluorinated pyridines enhance metabolic stability and bioavailability in drug candidates.

- Agrochemicals : Serves as a precursor for herbicides or insecticides due to its resistance to environmental degradation .

How can bioactivity of derivatives be evaluated in vitro?

Q. Advanced

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular models : Assess cytotoxicity or antiproliferative effects in cancer cell lines (e.g., MTT assays).

- SAR studies : Systematically modify substituents (e.g., replace Cl with Br) and correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.